molecular formula C11H17NO3 B8255079 tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B8255079
M. Wt: 211.26 g/mol
InChI Key: HYSWAZRVGXDNQF-OCAPTIKFSA-N
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Description

tert-Butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structure, which includes a bicyclic ring system with an azabicyclo[3.1.1]heptane core. The presence of the tert-butyl group imparts specific steric and electronic properties, making it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

tert-Butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound finds use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. Its bicyclic structure allows it to fit into enzyme active sites, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate lies in its specific bicyclic structure and the presence of the tert-butyl ester group. This combination imparts distinct steric and electronic properties, making it a versatile intermediate in various chemical transformations and applications .

Properties

IUPAC Name

tert-butyl (1S,5R)-6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSWAZRVGXDNQF-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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